molecular formula C21H21NO4S B13197109 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiane-3-carboxylic acid

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiane-3-carboxylic acid

Cat. No.: B13197109
M. Wt: 383.5 g/mol
InChI Key: NUNJYLPQQNYYEL-UHFFFAOYSA-N
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Description

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiane-3-carboxylic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiane-3-carboxylic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the thiane ring and carboxylic acid functionality. The general synthetic route can be summarized as follows:

    Protection of the Amino Group: The amino group is protected using the Fmoc group, which is introduced via a reaction with Fmoc chloride in the presence of a base such as triethylamine.

    Formation of the Thiane Ring: The thiane ring is introduced through a cyclization reaction, often involving a sulfur-containing reagent.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via carboxylation reactions, typically using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiane-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used in peptide synthesis as a protected amino acid derivative.

    Biology: Studied for its potential role in protein engineering and enzyme inhibition.

    Medicine: Investigated for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialized peptides and proteins for research and development.

Mechanism of Action

The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The thiane ring and carboxylic acid group contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid: An alanine derivative with similar protecting group chemistry.

    3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetane-3-carboxylic acid: An oxetane derivative with comparable chemical properties.

Uniqueness

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiane-3-carboxylic acid is unique due to the presence of the thiane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where the thiane ring’s characteristics are advantageous.

Properties

Molecular Formula

C21H21NO4S

Molecular Weight

383.5 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)thiane-3-carboxylic acid

InChI

InChI=1S/C21H21NO4S/c23-19(24)21(10-5-11-27-13-21)22-20(25)26-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18H,5,10-13H2,(H,22,25)(H,23,24)

InChI Key

NUNJYLPQQNYYEL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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